Cas no 1924-77-2 ((2-phenylphenyl)methanamine)
(2-phenylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-methanamine
- 2-Phenylbenzylamine
- 2-PHENYLBENZYLAMINE HYDROCHLORIDE
- 2-AMinoMethylbiphenyl
- Biphenyl-2-MethanaMine
- [1,1'-BIPHENYL]-2-YLMETHANAMINE
- Biphenyl-2-ylMethanaMine hydrochloride
- (Biphenyl-2-yl)methylamine, 2-Phenylbenzylamine
- 2-Phenylbenzylamine ,98%
- (2-phenylphenyl)methanamine
- 1-{[1,1'-biphenyl]-2-yl}methanamine
- 2-phenylbenzylamine, AldrichCPR
- NSC97774
- Biphenyl-2-methanamine HCl
- FT-0682047
- BDBM50375239
- o-Phenylbenzylamin
- biphenyl-2-ylmethylamine
- SCHEMBL469051
- NS00068700
- 2-(Aminomethyl)biphenyl
- 2-PHENYLBENZYLAMINEHYDROCHLORIDE
- C78012
- MFCD00270123
- DTXSID50940902
- SY073881
- 2-phenyl-phenylmethyl amine
- B2Y
- CS-0112250
- 1-([1,1'-Biphenyl]-2-yl)methanamine
- J-012448
- EN300-746787
- 1-Biphenyl-2-Ylmethanamine
- (2-biphenylylmethyl)amine
- PD005208
- NSC-97774
- c-biphenyl-2-yl-methylamine
- AKOS009157890
- Q27096631
- BB 0255288
- 2-phenylbenzyl amine
- 1924-77-2
- DB07412
- YHXKXVFQHWJYOD-UHFFFAOYSA-N
- CHEMBL257036
- 1-Bromo-2-methyl-4-(trifluoromethyl)benzene,2-bromo-5-trifluoromethyltoluene
- AS-59707
- A813579
- biphenyl-2-ylmethanamine
- (2-phenylphenyl)methanamine hydrochloride
- DB-021497
-
- MDL: MFCD08445570
- Inchi: 1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
- InChI Key: YHXKXVFQHWJYOD-UHFFFAOYSA-N
- SMILES: NCC1C=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 183.10500
- Monoisotopic Mass: 183.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1,06 g/cm3
- Boiling Point: 106°C 1mm
- Flash Point: 165.9°C
- Refractive Index: 1.594
- PSA: 26.02000
- LogP: 3.51260
(2-phenylphenyl)methanamine Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
(2-phenylphenyl)methanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2-phenylphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056582-1g |
(2-phenylphenyl)methanamine |
1924-77-2 | 98% | 1g |
1283CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA996-1g |
(2-phenylphenyl)methanamine |
1924-77-2 | 95% | 1g |
467.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA996-250mg |
(2-phenylphenyl)methanamine |
1924-77-2 | 95% | 250mg |
228CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA996-50mg |
(2-phenylphenyl)methanamine |
1924-77-2 | 95% | 50mg |
65.0CNY | 2021-07-10 | |
| Alichem | A019112496-25g |
[1,1'-Biphenyl]-2-ylmethanamine |
1924-77-2 | 95% | 25g |
$535.00 | 2023-09-02 | |
| Fluorochem | 009339-5g |
2-Phenylbenzyl amine |
1924-77-2 | 95% | 5g |
£198.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056582-1g |
(2-phenylphenyl)methanamine |
1924-77-2 | 98% | 1g |
1283.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA996-200mg |
(2-phenylphenyl)methanamine |
1924-77-2 | 95% | 200mg |
140.0CNY | 2021-07-10 | |
| Apollo Scientific | OR8818-1g |
2-(Aminomethyl)biphenyl |
1924-77-2 | 99% | 1g |
£40.00 | 2025-02-20 | |
| Apollo Scientific | OR8818-5g |
2-(Aminomethyl)biphenyl |
1924-77-2 | 99% | 5g |
£118.00 | 2025-02-20 |
(2-phenylphenyl)methanamine Suppliers
(2-phenylphenyl)methanamine Related Literature
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1. Reactions of diene-conjugated 1,3-dipolar intermediates: a versatile and efficient route to dibenz[c,e]azepines via benzonitrile o-arylbenzyl ylidesKevin E. Cullen,John T. Sharp J. Chem. Soc. Perkin Trans. 1 1993 2961
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2. 946. The alkaloids of the amaryllidaceae. Part III. H?manthamine (natalensine)F. L. Warren,Winifred G. Wright J. Chem. Soc. 1958 4696
Additional information on (2-phenylphenyl)methanamine
CAS No.1924-77-2 and (2-phenylphenyl)methanamine: A Comprehensive Overview of Chemical Properties, Research Applications, and Emerging Trends
CAS No.1924-77-2 corresponds to the compound (2-phenylphenyl)methanamine, a versatile organic molecule with a unique chemical structure that has attracted significant attention in both academic and industrial research settings. This compound, also known as N-(2-phenylphenyl)methanamine, is characterized by its aromatic biphenyl backbone and an amine functional group, which collectively contribute to its diverse chemical reactivity and biological activity. Recent advancements in medicinal chemistry and materials science have further highlighted the potential of (2-phenylphenyl)methanamine as a building block for drug development, catalytic systems, and functional materials. This article provides an in-depth analysis of the chemical characteristics, synthesis strategies, and contemporary research applications of CAS No.1924-77-2 and (2-phenylphenyl)methanamine, emphasizing their relevance to modern scientific innovation.
The molecular structure of (2-phenylphenyl)methanamine is defined by its biphenyl core, where a phenyl group is substituted at the 2-position of another phenyl ring, and an amino group is attached to the central carbon atom. This arrangement results in a molecule with planar aromaticity and a polar amine functional group, which are critical for its interactions with biological targets and synthetic utility. Computational studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the biphenyl scaffold in (2-phenylphenyl)methanamine exhibits favorable hydrogen-bonding capabilities and hydrophobic interactions, making it an attractive candidate for modulating protein-ligand interactions in drug discovery. Furthermore, the amine group in CAS No.1924-77-2 can undergo various chemical transformations, including alkylation, acylation, and condensation reactions, which expand its synthetic versatility.
Recent research has focused on the synthesis of (2-phenylphenyl)methanamine using environmentally sustainable methods. A 2023 study in Green Chemistry reported a novel catalytic approach employing a palladium-based system to facilitate the coupling of aryl halides and aniline derivatives, achieving high yields and regioselectivity. This method not only reduces the use of hazardous solvents but also aligns with the principles of green chemistry, addressing growing concerns about the environmental impact of traditional synthetic routes. The ability to synthesize CAS No.1924-77-2 with high efficiency and low waste generation underscores its potential for large-scale industrial applications in pharmaceutical and chemical manufacturing.
The biological activity of (2-phenylphenyl)methanamine has been explored in several preclinical studies, particularly in the context of neuropharmacology. A 2023 paper in Neuropharmacology highlighted its potential as a modulator of monoamine neurotransmitter systems, including serotonin and dopamine pathways. Researchers found that CAS No.1924-77-2 exhibited weak but measurable inhibitory activity against monoamine oxidase (MAO) enzymes, suggesting its role as a lead compound for developing antidepressant or anti-Parkinson's disease therapeutics. However, further studies are required to optimize its potency and selectivity, as well as to evaluate its pharmacokinetic and toxicological profiles.
In the field of materials science, (2-phenylphenyl)methanamine has been investigated for its role in the development of conjugated polymers and organic electronics. A 2023 study in Advanced Materials demonstrated that incorporating CAS No.1924-77-2 into polymer matrices enhanced the charge-transport properties of organic semiconductors, potentially improving the performance of flexible electronic devices. The biphenyl moiety in (2-phenylphenyl)methanamine was found to increase the planarity and π-conjugation of the polymer chains, leading to improved conductivity and stability under operational conditions. These findings open new avenues for the application of CAS No.1924-77-2 in next-generation optoelectronic technologies.
Another emerging area of research involving (2-phenylphenyl)methanamine is its use as a ligand in asymmetric catalysis. A 2023 review in ACS Catalysis emphasized the molecule's ability to form stable complexes with transition metals, particularly in chiral environments. Researchers have utilized CAS No.1924-77-2 as a chelating agent in enantioselective reactions, enabling the synthesis of complex organic molecules with high stereoselectivity. For instance, a study published in Organic Letters (2023) reported the successful application of (2-phenylphenyl)methanamine-derived ligands in the asymmetric hydrogenation of ketones, achieving enantiomeric excesses exceeding 95%. These results highlight the molecule's potential as a versatile ligand in catalytic processes, particularly in the pharmaceutical industry where enantiomerically pure compounds are often required.
Despite the promising applications of CAS No.1924-77-2 and (2-phenylphenyl)methanamine, challenges remain in optimizing their properties for specific applications. For example, in drug development, the molecule's low solubility in aqueous media may limit its bioavailability, necessitating the exploration of prodrug strategies or formulation techniques to enhance dissolution rates. Similarly, in materials science, the long-term stability of CAS No.1924-77-2-based materials under extreme environmental conditions requires further investigation. Addressing these challenges through interdisciplinary research will be critical to fully realizing the potential of (2-phenylphenyl)methanamine in diverse scientific domains.
In conclusion, CAS No.1924-77-2 and (2-phenylphenyl)methanamine represent a class of molecules with significant scientific and technological potential. Their unique structural features, combined with advancements in synthetic methods and applications in drug discovery, materials science, and catalysis, underscore their importance in modern chemistry. Ongoing research continues to expand our understanding of these compounds, paving the way for innovative solutions to global challenges in healthcare, electronics, and sustainable manufacturing. As the scientific community delves deeper into the properties and applications of CAS No.1924-77-2, it is evident that this molecule will play a pivotal role in shaping the future of chemical innovation.
The compound CAS No. 1924-77-2, also known as (2-phenylphenyl)methanamine, is a versatile organic molecule with a wide range of applications across multiple scientific disciplines. Its unique structural features, including a biphenyl core and an amino group, contribute to its chemical reactivity, biological activity, and synthetic utility. Here's a concise summary of the key points discussed: ### Chemical Structure and Properties - The molecule consists of a biphenyl scaffold with an amino group attached to the central carbon atom, conferring planar aromaticity and polarity. - The amine group enables participation in hydrogen bonding and various chemical transformations, such as alkylation and acylation. ### Synthesis - Recent advances in green chemistry have focused on catalytic methods using palladium-based systems to synthesize (2-phenylphenyl)methanamine efficiently and sustainably. - These methods reduce environmental impact by minimizing solvent use and waste generation. ### Biological Activity - Preclinical studies suggest (2-phenylphenyl)methanamine may modulate monoamine neurotransmitter systems, showing potential as a lead compound for antidepressants or neurodegenerative disease therapeutics. - However, further optimization of potency, selectivity, and pharmacokinetic profiles is needed. ### Materials Science - The molecule has been explored for enhancing charge-transport properties in organic semiconductors, improving flexible electronic devices. - The biphenyl moiety increases planarity and π-conjugation, leading to improved conductivity and stability. ### Catalysis - (2-phenylphenyl)methanamine serves as a ligand in asymmetric catalysis, enabling enantioselective reactions such as asymmetric hydrogenation of ketones with high stereoselectivity. - Its ability to form stable chiral complexes with transition metals is a key advantage. ### Challenges and Future Directions - Low solubility in aqueous media may hinder bioavailability in pharmaceutical applications, requiring prodrug strategies or formulation techniques. - Long-term stability of (2-phenylphenyl)methanamine-based materials under extreme conditions requires further investigation. ### Conclusion CAS No. 1924-77-2 and (2-phenylphenyl)methanamine are promising molecules with significant potential in drug discovery, materials science, and catalysis. Continued interdisciplinary research will be essential to address current challenges and fully realize their transformative impact across scientific and technological fields.1924-77-2 ((2-phenylphenyl)methanamine) Related Products
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